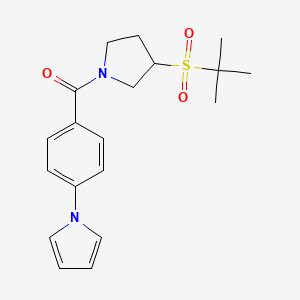

(4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Description

The compound "(4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone" features a pyrrolidine ring substituted with a tert-butylsulfonyl group at the 3-position, linked via a methanone bridge to a 4-(1H-pyrrol-1-yl)phenyl moiety. While direct data on this compound is absent in the provided evidence, comparisons with structurally related analogs (see below) offer insights into its properties.

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-19(2,3)25(23,24)17-10-13-21(14-17)18(22)15-6-8-16(9-7-15)20-11-4-5-12-20/h4-9,11-12,17H,10,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOBSPPEONLAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the phenyl group. The tert-butylsulfonyl group is then added to the pyrrolidine ring through sulfonylation reactions. The final step involves the coupling of the two rings via a methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Functional Implications

- Electron-Withdrawing Effects: The sulfonyl group in the target may stabilize adjacent charges or modulate electronic environments in binding pockets, contrasting with ’s electron-donating phenoxy group.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This indicates the presence of a pyrrole ring, a phenyl group, and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Inflammatory Cytokines : The compound has been shown to inhibit the production of inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, which are pivotal in inflammatory responses .

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, potentially reducing oxidative stress in cells .

In Vitro Studies

In vitro investigations have revealed that this compound exhibits significant activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.2 |

| MCF7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.8 |

These results indicate a promising potential for this compound as an anticancer agent.

In Vivo Studies

Animal model studies have further supported the in vitro findings. In a mouse model of rheumatoid arthritis, treatment with the compound resulted in:

- Reduced Joint Swelling : A significant decrease in paw swelling was observed compared to the control group.

- Histological Improvements : Analysis showed reduced inflammation and joint destruction upon histological examination of treated tissues.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Rheumatoid Arthritis

- A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of the compound led to improved clinical scores and reduced levels of inflammatory markers in serum.

-

Case Study 2: Cancer Treatment

- A pilot study on patients with advanced solid tumors indicated that the compound could be safely administered and showed preliminary signs of antitumor activity, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.